molecular formula C17H14O6 B192012 5,4'-Dihydroxy-7,3'-dimethoxyisoflavone CAS No. 104668-88-4

5,4'-Dihydroxy-7,3'-dimethoxyisoflavone

Cat. No. B192012
M. Wt: 314.29 g/mol
InChI Key: NMQZMHHAWZDJOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,4’-Dihydroxy-7,3’-dimethoxyisoflavone is a type of dimethoxyflavone, a class of compounds derived from flavones where hydroxy groups at certain positions have been replaced by methoxy groups . It has been found in various plant species including Betula exilis, Zingiber mekongense, and Alpinia flabellata .


Molecular Structure Analysis

The molecular formula of 5,4’-Dihydroxy-7,3’-dimethoxyisoflavone is C17H16O6 . The crystal structure of a similar compound, 5,4′-dihydroxy-7,3′-dimethoxyflavanone, has been studied and found to be orthorhombic, with a = 5.2601 (3) Å, b = 12.7161 (6) Å, c = 22.0116 (11) Å .


Physical And Chemical Properties Analysis

The average mass of 5,4’-Dihydroxy-7,3’-dimethoxyisoflavone is 314.289 Da and its monoisotopic mass is 314.079041 Da . The compound forms white crystals when recrystallized from n-hexane: EtOAc (7:3 v/v) at room temperature .

Scientific Research Applications

  • Isoflavonoids from Salsola somalensis : This study identified several isoflavones, including compounds structurally similar to 5,4'-Dihydroxy-7,3'-dimethoxyisoflavone, from the roots of Salsola somalensis, a plant known for its anthelmintic properties. These isoflavones were characterized using spectroscopic methods (Abegaz & Woldu, 1991).

  • New Chromone from Ficus lyrata : This research isolated and characterized various flavonoids, including ones closely related to 5,4'-Dihydroxy-7,3'-dimethoxyisoflavone, from Ficus lyrata. The study used chemical and spectral evidence for structure establishment (Basudan et al., 2005).

  • The Synthesis of 3-Hydroxy-8,9-dimethoxypterocarpan : This paper discusses the synthesis of a compound derived from a structurally related isoflavone, indicating the chemical manipulation potential of these compounds (Fukui et al., 1969).

  • Isoflavones from Nicotiana tabacum and Anti-Tobacco Mosaic Virus Activities : This study identifies new isoflavones similar to 5,4'-Dihydroxy-7,3'-dimethoxyisoflavone from Nicotiana tabacum and evaluates their anti-tobacco mosaic virus activities, suggesting potential antiviral properties (Li et al., 2015).

  • Flavonoids and Other Compounds from Ouratea ferruginea as Anticancer and Chemopreventive Agents : This research isolated a new isoflavone, structurally related to 5,4'-Dihydroxy-7,3'-dimethoxyisoflavone, and evaluated its potential as an anticancer and chemopreventive agent (Fidelis et al., 2012).

Future Directions

Given the potential benefits of 5,4’-Dihydroxy-7,3’-dimethoxyisoflavone in dietary cancer prophylaxis and as a potential treatment for type 2 diabetes , future research could focus on further elucidating its mechanisms of action and potential therapeutic applications.

properties

IUPAC Name

5-hydroxy-3-(4-hydroxy-3-methoxyphenyl)-7-methoxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O6/c1-21-10-6-13(19)16-15(7-10)23-8-11(17(16)20)9-3-4-12(18)14(5-9)22-2/h3-8,18-19H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMQZMHHAWZDJOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C2C(=C1)OC=C(C2=O)C3=CC(=C(C=C3)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401314292
Record name 7,3′-Di-O-methylorobol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401314292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 4',5-Dihydroxy-3',7-dimethoxyisoflavone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033989
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

5,4'-Dihydroxy-7,3'-dimethoxyisoflavone

CAS RN

104668-88-4
Record name 7,3′-Di-O-methylorobol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104668-88-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7,3′-Di-O-methylorobol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401314292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4',5-Dihydroxy-3',7-dimethoxyisoflavone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033989
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

179 °C
Record name 4',5-Dihydroxy-3',7-dimethoxyisoflavone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033989
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
5,4'-Dihydroxy-7,3'-dimethoxyisoflavone
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
5,4'-Dihydroxy-7,3'-dimethoxyisoflavone
Reactant of Route 3
5,4'-Dihydroxy-7,3'-dimethoxyisoflavone
Reactant of Route 4
5,4'-Dihydroxy-7,3'-dimethoxyisoflavone
Reactant of Route 5
Reactant of Route 5
5,4'-Dihydroxy-7,3'-dimethoxyisoflavone
Reactant of Route 6
5,4'-Dihydroxy-7,3'-dimethoxyisoflavone

Citations

For This Compound
5
Citations
IM Ayoub, M Korinek, TL Hwang, BH Chen… - Journal of natural …, 2018 - ACS Publications
Dietes bicolor (Iridaceae) is an ornamental plant used by African local healers to treat diarrhea and dysentery. A new dihydroflavonol, (2R,3R)-3,5,7-trihydroxy-8-methoxyflavanone (1); …
Number of citations: 37 pubs.acs.org
J Zhang, J Wang, Y Wang, M Chen, X Shi, X Zhou… - Molecules, 2022 - mdpi.com
The root of Millettia speciosa Champ. (MSCP) is used in folk medicine and is popular as a soup ingredient. The root is composed of the rhizome and radix, but only the radix has been …
Number of citations: 2 www.mdpi.com
BA Bohm, TF Stuessy, BA Bohm, TF Stuessy - Flavonoids of the Sunflower …, 2001 - Springer
The tribe Heliantheae is one of the largest and most morphologically variable of Asteraceae. This size and complexity has led to two different subtribal classifications in recent years (…
Number of citations: 0 link.springer.com
BA Bohm, TF Stuessy, BA Bohm, TF Stuessy - Flavonoids of the Sunflower …, 2001 - Springer
We concern ourselves in this chapter with a moderately detailed view of the flavonoid chemistry of Asteraceae. Attention will be given to the individual flavonoid types that have been …
Number of citations: 1 link.springer.com
D Zhao, X Chen, R Wang, H Pang, J Wang… - Journal of …, 2023 - Elsevier
Ethnopharmacological relevance Caragana jubata, belonging to the Leguminosae family, is a shrubby medicinal plant distributed in high-altitude areas of China. The red heartwood of …
Number of citations: 1 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.